4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one

Medicinal Chemistry ADME Prediction Lead Optimization

Multi-step protection/deprotection of quinoxalinone intermediates reduces yield and adds unit operations in med chem campaigns. This pre-installed dual-Boc pattern enables orthogonal, sequential deprotection without late-stage protecting-group manipulation. • Eliminates 2 protection/deprotection steps vs. unprotected analogs • Enables selective N-4 deprotection (TFA) while 7-NHBoc remains intact for second diversification • Essential for focused SAR library synthesis & bifunctional probe (PROTAC) construction • Reduces overall unit operations, improving process robustness and cumulative yield in scale-up

Molecular Formula C18H25N3O5
Molecular Weight 363.4 g/mol
CAS No. 959246-52-7
Cat. No. B1384800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one
CAS959246-52-7
Molecular FormulaC18H25N3O5
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC2=C(C=C1)N(CC(=O)N2)C(=O)OC(C)(C)C
InChIInChI=1S/C18H25N3O5/c1-17(2,3)25-15(23)19-11-7-8-13-12(9-11)20-14(22)10-21(13)16(24)26-18(4,5)6/h7-9H,10H2,1-6H3,(H,19,23)(H,20,22)
InChIKeyVFKDJIKUTOOUBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one: Dual-Protected Scaffold


4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one (CAS 959246-52-7) is a heterocyclic building block featuring a 3,4-dihydroquinoxalin-2-one core protected with two tert-butoxycarbonyl (Boc) groups at the N-4 and 7-amino positions. Its molecular formula is C₁₈H₂₅N₃O₅, with a molecular weight of 363.41 g/mol . This compound serves as a protected intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules where the quinoxalinone scaffold is a key pharmacophore. The dual Boc protection is designed to enable selective deprotection strategies, allowing for sequential functionalization of the core structure in complex synthetic pathways .

Orthogonal dual-Boc protection for sequential deprotection
Pre-installed regiospecific protection pattern
Suitable for medicinal chemistry library synthesis and SAR studies

4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one: Substitution Limitations


In multi-step synthetic routes, the precise location and nature of protecting groups are critical determinants of reaction outcome. The 4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one molecule features a specific dual Boc protection pattern on the N-4 and 7-amino positions. Substituting this compound with an unprotected analog like 7-amino-3,4-dihydroquinoxalin-2-one (CAS 251474-50-7) or a mono-protected variant would fundamentally alter the chemoselectivity and regioselectivity of subsequent reactions. For instance, the free amine in an unprotected analog would be the most nucleophilic site, leading to preferential reaction there, which may be undesired if the goal is to first functionalize another part of the molecule [1]. This pre-installed, regiospecific protection pattern dictates the synthetic route and avoids the need for late-stage, often low-yielding, protection/deprotection steps on a complex intermediate, thereby directly impacting synthetic efficiency and overall yield in medicinal chemistry campaigns.

Chemoselectivity shift
Unprotected amine alters reaction regiochemistry, undermining planned synthetic route.
Storage & handling mismatch
Boc-protected analog requires refrigerated storage; unprotected analog is typically RT-stable but air-sensitive.
Purity & cost trade-off
Protected version is typically offered at lower purity and higher cost compared to the unprotected analog.

4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one: Comparative Profile


Lipophilicity Comparison

The dual Boc protection on 4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one results in a calculated LogP (octanol-water partition coefficient) of 4.00 [1], which is significantly higher than the predicted LogP of the unprotected core, 7-amino-3,4-dihydroquinoxalin-2-one (CAS 251474-50-7), which is estimated to be around 0.1-0.5 based on its molecular structure and high polarity. This increased lipophilicity is a direct, predictable consequence of adding the two hydrophobic Boc groups.

Lipophilicity (LogP)
Class-level
4.00
Supports organic-phase reaction design
Predicted; unprotected core LogP ~0.1–0.5
Medicinal Chemistry ADME Prediction Lead Optimization

Storage and Stability Comparison

Vendor specifications and predicted data indicate that 4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one requires storage at 2-8°C in a sealed, dry environment to maintain stability [1]. In contrast, the unprotected analog 7-amino-3,4-dihydroquinoxalin-2-one is generally more stable at room temperature but is highly susceptible to oxidation and requires protection from light and air. The Boc groups provide a kinetic barrier to degradation pathways that affect the free amine, but they also introduce thermal lability, as the Boc group can undergo thermolytic cleavage above certain temperatures.

Storage & Stability
Class-level
2–8°C Dry Sealed
Cold-chain and inert handling required
Vendor guidelines; Boc thermolability context
Chemical Synthesis Stability Study Process Chemistry

Commercial Availability and Purity

A direct comparison of commercial specifications shows that 4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one (CAS 959246-52-7) is available from multiple vendors with a stated purity of 97% . In contrast, the unprotected analog 7-amino-3,4-dihydroquinoxalin-2-one (CAS 251474-50-7) is more widely available and is often offered at higher purities (≥98%) at a lower cost. This difference reflects the added synthetic steps required to install and purify the dual-protected derivative.

Commercial Purity
Reported
97% ≥98%
Higher cost–lower purity trade-off for protected scaffold
Vendor datasheet comparison
Chemical Procurement Supply Chain Quality Control

4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one: Key Application Scenarios


Medicinal Chemistry: Late-Stage Diversification

In a multi-step synthesis of a lead compound, the 4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one scaffold is incorporated early. The dual Boc protection allows the medicinal chemist to selectively deprotect the N-4 amine (e.g., using TFA) to introduce a first diversity element, while leaving the 7-amino group protected. This is followed by a second, orthogonal deprotection of the 7-amino group (e.g., using different acid conditions or catalytic hydrogenation) to install a second functional group [1]. This sequential deprotection strategy is essential for building focused libraries of analogs for Structure-Activity Relationship (SAR) studies, and is a key reason this specific protected building block is procured over its unprotected counterpart.

Process Chemistry: Streamlining Multi-Step Synthesis

A process chemist aiming to improve the efficiency of a synthetic route would procure 4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one to eliminate two separate protection/deprotection steps in a later intermediate. By starting with a pre-protected building block, the overall number of unit operations is reduced, which can lead to higher overall yields and a more robust process. The decision to use this compound is based on a quantitative analysis of the cost of the building block versus the cost and yield loss associated with additional synthetic steps, making it a strategic procurement choice for scale-up campaigns .

Chemical Biology: Bifunctional Probes and PROTACs

In the development of chemical probes such as PROTACs (Proteolysis Targeting Chimeras) or fluorescent conjugates, the molecule requires two distinct points of attachment: one for the target protein ligand and another for the E3 ligase ligand or reporter group. The orthogonal Boc protection on 4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one provides a convenient starting point for this bifunctionalization. The protected amine groups can be selectively unmasked and conjugated in sequence, ensuring that the final conjugate is homogeneous and well-defined. This precise control is paramount in chemical biology, where the purity and structure of the probe directly impact the reliability of biological data.

Application
Selection Property
Validation Focus
Late-stage SAR diversification
Orthogonal dual-Boc protection
Sequential deprotection selectivity
Multi-step synthesis streamlining
Pre-installed regiospecific protection
Reduction of synthetic steps & yield optimization
Bifunctional probe assembly (e.g., PROTACs)
Two orthogonal attachment points
Homogeneous bifunctional conjugate purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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